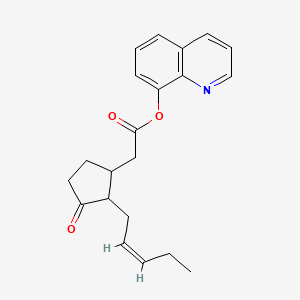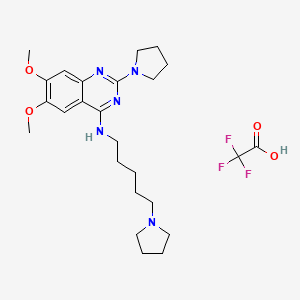
UNC0379 (trifluoroacetate)
Übersicht
Beschreibung
UNC0379 trifluoroacetate is a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 . It’s the only known methyltransferase that catalyzes monomethylation of histone H4 lysine 20 (H4K20) . This compound has been used in the research of inflammation and cancers, such as pulmonary fibrosis, ovarian cancer, and neuroblastoma .
Molecular Structure Analysis
UNC0379 trifluoroacetate has the empirical formula C23H35N5O2 · xC2HF3O2 . Its molecular weight on a free base basis is 413.56 . The SMILES string representation of the molecule is COC1=C (OC)C=C (N=C (N2CCCC2)N=C3NCCCCCN4CCCC4)C3=C1 .Physical And Chemical Properties Analysis
UNC0379 trifluoroacetate is a white to beige powder . It is soluble in water at a concentration of 5 mg/mL . The compound should be stored in a desiccated condition at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
LC-MS Characterization of Therapeutic Proteins :
- TFA is used as a mobile phase additive in the analysis of proteins in reversed-phase liquid chromatography (RPLC). It is noted for providing symmetrical and narrow peak shapes for proteins, although it can decrease mass spectrometric sensitivity (Bobály et al., 2015).
Applications in Organic Synthesis :
- TFA has been widely used in organic synthesis as a solvent, catalyst, and reagent, contributing to various chemical transformations including rearrangements, functional group deprotections, oxidations, reductions, and condensations (López & Salazar, 2013).
Bimolecular Oxidative Amidation of Phenols :
- TFA effectively promotes the bimolecular Ritter-like oxidative amidation of 4-substituted phenols, enhancing yields and simplifying isolation and purification procedures (Liang & Ciufolini, 2008).
Enhancing Sensitivity in LC-MS Analysis :
- While TFA is often used to enhance reversed-phase chromatographic performance, its use in electrospray ionization-mass spectrometry (ESI-MS) and LC/MS is limited due to signal suppression. However, the addition of supercharging agents can mitigate this effect, improving separation efficiency and lowering detection limits (Nshanian et al., 2017).
Removal of TFA from Mobile Phases in HILIC-MS :
- A microfluidic chip with multiple parallel channels has been developed for the selective post-column removal of TFA anions from hydrophilic interaction liquid chromatography (HILIC) mobile phases, enhancing signal intensity and peak areas in mass spectrometry (Wouters et al., 2021).
Catalytic Activity of Metal-Organic Frameworks :
- The catalytic activity of zirconium terephthalate UiO-66(Zr) can be increased by using TFA during synthesis. This results in a more open framework with a higher number of active sites, enhancing its effectiveness as a catalyst (Vermoortele et al., 2013).
Environmental Impact and Toxicity :
- TFA is a persistent pollutant with multiple anthropogenic sources, including fluorocarbon refrigerants. Its salts accumulate in the environment, and while low to moderately toxic, its formation from HCFC and HFC warrants attention due to its long environmental lifetime and the many other potential sources (Solomon et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O2.C2HF3O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27;3-2(4,5)1(6)7/h16-17H,3-15H2,1-2H3,(H,24,25,26);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGGPYZTHNAVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
UNC0379 trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



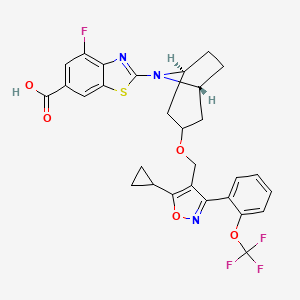
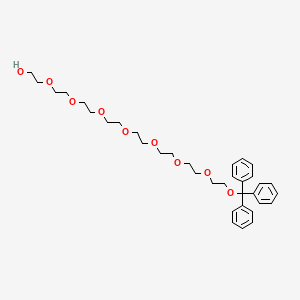

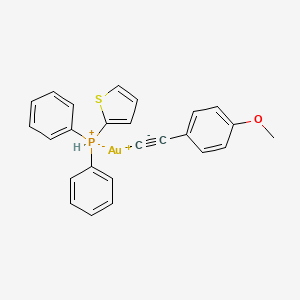
![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)
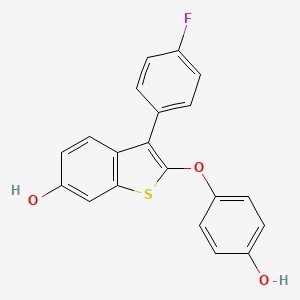
![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)
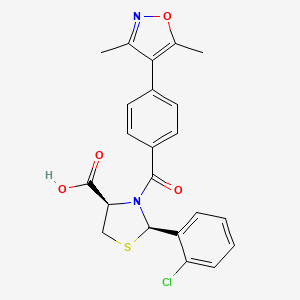
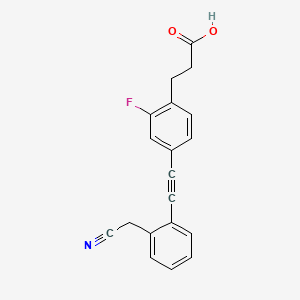
![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)
